5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorothiophenol with methyl isothiocyanate to form an intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes and proteins involved in cell growth and replication. For example, it may inhibit the activity of enzymes like carbonic anhydrase, leading to disrupted cellular processes and ultimately cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but with a chlorophenyl group instead of a dichlorophenyl group.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: This compound has an alkylthio group and a trimethoxyphenyl group, showing different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-5-9(15-13-12-5)14-6-2-3-7(10)8(11)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWXYWXIPZZCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.